molecular formula C24H21NO4 B2467714 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid CAS No. 173690-44-3

4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid

Cat. No. B2467714
CAS RN: 173690-44-3
M. Wt: 387.435
InChI Key: RCYMITTUGADOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({(9H-fluoren-9-ylmethoxy)carbonylamino}methyl)benzoic acid, also known as 4-(Fmoc-aminomethyl)benzoic acid, is used as pharmaceutical intermediates . Its IUPAC name is 4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid .


Molecular Structure Analysis

The molecular formula of this compound is C23H19NO4 . The structure is based on a fluorene core with a methoxy carbonyl group, a methyl amino group, and a benzoic acid group .

Mechanism of Action

Mode of Action

It is known that the compound is stable at room temperature and has a long shelf-life . It is also used as a coupling agent in peptide synthesis , suggesting it may interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

Given its use in peptide synthesis , it may be involved in protein-related pathways.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be resistant to certain environmental changes.

Advantages and Limitations for Lab Experiments

The use of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid in solid-phase peptide synthesis has several advantages. It allows for the efficient synthesis of peptides and proteins in a controlled manner, which is critical for research in the fields of biochemistry, pharmacology, and biotechnology. The use of this compound acid also allows for the synthesis of peptides and proteins with a high degree of purity.
However, the use of this compound acid also has some limitations. The synthesis of peptides and proteins using solid-phase peptide synthesis can be time-consuming and requires specialized equipment. Additionally, the synthesis of longer peptides and proteins can be challenging, and the yield of the final product can be low.

Future Directions

There are several future directions for the use of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid in solid-phase peptide synthesis. One area of research is the development of new protecting groups that can be used in solid-phase peptide synthesis. These protecting groups could improve the efficiency and yield of peptide synthesis.
Another area of research is the development of new methods for the synthesis of peptides and proteins. These methods could improve the efficiency and yield of peptide synthesis and could also allow for the synthesis of longer peptides and proteins.
Conclusion:
This compound acid is a widely used chemical compound in the field of organic chemistry. It is used as a protecting group in solid-phase peptide synthesis, which is a powerful tool for the synthesis of peptides and proteins. The use of this compound acid has several advantages, including the efficient synthesis of peptides and proteins in a controlled manner. However, the use of this compound acid also has some limitations, including the time-consuming nature of solid-phase peptide synthesis. There are several future directions for the use of this compound acid in solid-phase peptide synthesis, including the development of new protecting groups and new methods for peptide synthesis.

Synthesis Methods

The synthesis of 4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid involves the reaction of benzoic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base. This reaction results in the formation of Fmoc-benzoic acid, which is then reacted with methylamine to produce this compound acid.

Scientific Research Applications

4-({[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}methyl)benzoic acid acid is widely used in solid-phase peptide synthesis, which is a powerful tool for the synthesis of peptides and proteins. Peptides and proteins are essential biomolecules that play crucial roles in various biological processes. Solid-phase peptide synthesis allows for the efficient synthesis of these molecules in a controlled manner, which is critical for research in the fields of biochemistry, pharmacology, and biotechnology.

properties

IUPAC Name

4-[[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-25(14-16-10-12-17(13-11-16)23(26)27)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYMITTUGADOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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